(5-Bromopyridin-2-yl)zinc iodide

Description

Significance of Organozinc Reagents in Modern Organic Synthesis

Organozinc reagents have carved out a significant niche in the landscape of contemporary organic synthesis. First prepared in 1848, their utility as potent carbon-carbon bond-forming tools is now widely recognized. sigmaaldrich.com A key advantage of organozinc halides is their remarkable functional group tolerance, a feature that sets them apart from more reactive organometallic counterparts like Grignard or organolithium reagents. sigmaaldrich.comoup.com This tolerance allows for the direct synthesis of functionalized organozinc reagents that can bear sensitive groups such as esters, nitriles, and ketones. sigmaaldrich.com

The reactivity of organozinc reagents can be harnessed in a variety of important transformations, most notably in palladium-catalyzed cross-coupling reactions like the Negishi coupling. sigmaaldrich.comslideshare.net The development of highly active "Rieke Zinc" has further expanded their accessibility by enabling the direct reaction of zinc metal with organic halides. sigmaaldrich.com Their ability to participate in both stoichiometric and catalytic transformations underscores their versatile nature, bridging the gap between main group and transition metal chemistry. researchgate.net

Overview of Heteroaryl Organometallics in Pyridine (B92270) Functionalization

The direct functionalization of the pyridine ring presents a unique set of challenges due to the electron-deficient nature of the heterocycle. nih.gov This inherent electronic property often necessitates specialized synthetic strategies. Heteroaryl organometallics, including those of zinc, have become indispensable for the targeted modification of pyridine scaffolds. rsc.org These reagents serve as nucleophilic partners in cross-coupling reactions, enabling the introduction of a wide array of substituents onto the pyridine core. researchgate.net

While other organometallic reagents are used, 2-pyridyl organometallics can be challenging coupling partners. For instance, 2-pyridylboron reagents are known for their instability. researchgate.netnih.gov In contrast, 2-pyridylzinc reagents offer a more reliable alternative, often reacting at room temperature and avoiding issues like protodeboronation that can plague Suzuki-Miyaura couplings with 2-heteroarylboronates. nih.gov The development of solid, air-stable 2-pyridylzinc reagents has further enhanced their practical utility, combining the operational simplicity of boronates with the robust reactivity of organozinc halides. nih.gov

Contextualizing (5-Bromopyridin-2-yl)zinc iodide within Pyridyl Organozinc Chemistry

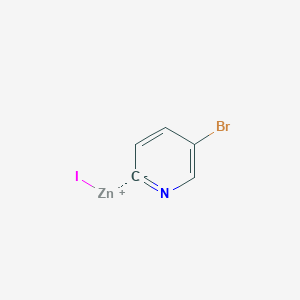

This compound stands as a prominent example of a functionalized pyridyl organozinc reagent. Its structure, featuring a bromine atom at the 5-position and the organozinc moiety at the 2-position, makes it a valuable building block for the synthesis of more complex substituted pyridines. The bromine atom provides a handle for subsequent transformations, allowing for sequential, site-selective functionalization of the pyridine ring. This dual reactivity is highly sought after in the design of intricate molecular architectures. The reagent is typically prepared from 5-bromo-2-iodopyridine (B1269129) through the selective oxidative addition of zinc to the more reactive carbon-iodine bond. researchgate.netresearchgate.net This targeted reactivity is crucial for its successful synthesis and subsequent application in a variety of coupling reactions.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-2H-pyridin-2-ide;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN.HI.Zn/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRBMYOKLHPUOX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=[C-]1)Br.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrINZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromopyridin 2 Yl Zinc Iodide

Direct Insertion of Active Zinc into 5-Bromo-2-iodopyridine (B1269129)

The direct insertion of metallic zinc into an organic halide is a fundamental method for generating organozinc reagents. For (5-Bromopyridin-2-yl)zinc iodide, this involves the reaction of zinc with 5-bromo-2-iodopyridine. researchgate.netsigmaaldrich.com

The selective formation of this compound relies on the preferential reaction of zinc with the carbon-iodine (C-I) bond over the more stable carbon-bromine (C-Br) bond.

Precursor: The key starting material is 5-Bromo-2-iodopyridine. sigmaaldrich.comlookchem.com The significant difference in reactivity between the C-I and C-Br bonds allows for a highly selective oxidative addition.

Reaction Conditions: The reaction is typically performed by treating 5-bromo-2-iodopyridine with activated zinc in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF). researchgate.netsigmaaldrich.com The use of highly reactive zinc under mild conditions ensures that the insertion occurs selectively at the more labile C-I position, leaving the C-Br bond intact. A facile synthetic route has been developed where the selective oxidative addition gives rise to the desired organozinc iodide under mild conditions. researchgate.net

| Parameter | Condition | Source(s) |

| Precursor | 5-Bromo-2-iodopyridine | lookchem.com, sigmaaldrich.com |

| Reagent | Activated Zinc (e.g., Rieke Zinc) | researchgate.net, sigmaaldrich.com |

| Solvent | Tetrahydrofuran (THF) | researchgate.net, sigmaaldrich.com |

| Selectivity | Oxidative addition occurs at the C-I bond | researchgate.net |

Standard commercial zinc powder is often not reactive enough to undergo oxidative addition with aryl halides under mild conditions. researchgate.net Therefore, "activated" zinc, which possesses a higher surface area and is free of passivating oxide layers, is required. Rieke Zinc is a prominent example of such highly reactive zinc. nih.gov

Preparation of Rieke Zinc: Rieke Zinc is typically prepared through the reduction of an anhydrous zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium metal in the presence of an electron carrier like naphthalene (B1677914) in THF. researchgate.net An improved, more reliable protocol involves the addition of a small amount of benzothiophene (B83047) (e.g., 3 mol%) to the lithium naphthalenide solution, which prevents the coagulation of zinc particles and yields a highly reactive, fine black powder. researchgate.net

Utilization: This highly active zinc readily undergoes oxidative addition with a variety of organic halides that are typically unreactive with commercial zinc dust. nih.gov For aryl iodides, the reaction can be completed overnight at room temperature or within a few hours under reflux, using approximately 1.5 equivalents of Rieke Zinc. riekemetals.com Its high reactivity is crucial for the selective and efficient synthesis of this compound from its dihalogenated precursor. researchgate.net Handling of Rieke Zinc requires an inert atmosphere (argon or nitrogen) as it is sensitive to both moisture and oxygen. riekemetals.comriekemetals.com

The efficiency of direct zinc insertion reactions is profoundly influenced by the presence of inorganic salts, particularly lithium chloride (LiCl). acs.orgresearchgate.net While it was once hypothesized that LiCl activates the zinc by cleaning its surface of passivating oxides, recent studies have revealed a different primary role. acs.orgosti.gov

| Hypothesis for LiCl Role | Finding/Conclusion | Source(s) |

| Cleans zinc surface of impurities/oxides. | Inconsistent with observations. EDS analysis shows oxides remain, and other agents like TMSCl are used for cleaning. | acs.orgacs.orgosti.gov |

| Accelerates oxidative addition via electronic effects. | Not the primary role; both lithium and chloride ions are required for the effect, which points away from a simple electronic perturbation. | acs.org |

| Solubilizes organozinc intermediates from the zinc surface. | Consistent with experimental data. LiCl transforms persistent surface intermediates into soluble species, enabling the reaction to proceed. | acs.org, researchgate.net, acs.org |

Transmetalation Approaches to this compound

An alternative to direct insertion is transmetalation, a two-step process where an organometallic reagent of a more electropositive metal (like lithium or magnesium) is first prepared and then reacted with a zinc salt to yield the desired organozinc compound. umich.edu This method is valuable for substrates where direct insertion may be problematic or to access different reactivity profiles.

This route involves the initial formation of a pyridyllithium species, followed by its reaction with a zinc halide.

Formation of Organolithium: The organolithium intermediate is typically generated via a halogen-lithium exchange reaction. This involves treating a bromopyridine or iodopyridine with an alkyllithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) to prevent side reactions. umich.eduuniba.it

Transmetalation: The resulting organolithium compound is then quenched with a solution of zinc iodide (ZnI₂) or zinc chloride (ZnCl₂) in a solvent like THF. umich.eduacs.org The transfer of the organic group from lithium to zinc is a rapid and efficient process, yielding the (5-Bromopyridin-2-yl)zinc halide. This approach is widely used for preparing various heterocyclic organozinc reagents. umich.edu

This pathway, which proceeds via a Grignard reagent, is another common and effective method for synthesizing organozinc compounds.

Formation of Organomagnesium (Grignard Reagent): The key intermediate, 5-bromopyridyl-2-magnesium chloride, can be synthesized efficiently through an iodine-magnesium exchange reaction. researchgate.net This is achieved by reacting 5-bromo-2-iodopyridine with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), often in the presence of LiCl to improve solubility and reactivity. researchgate.netlookchem.com The exchange is selective for the iodine atom.

Transmetalation: The newly formed pyridylmagnesium reagent is then treated with a zinc salt (e.g., ZnI₂). The transmetalation from magnesium to zinc occurs to furnish this compound. Organozinc reagents are often prepared from their organomagnesium counterparts to increase their functional group tolerance and modify their reactivity for subsequent reactions, such as Negishi cross-couplings. umich.eduacs.org

Comparative Analysis of Synthetic Routes to this compound

The choice of synthetic methodology for preparing this compound hinges on factors such as the availability of starting materials, desired reaction conditions, and tolerance of other functional groups. The two primary methods, direct insertion and transmetalation, offer distinct advantages and disadvantages.

Efficiency and Scope of Direct Insertion versus Transmetalation

Direct Insertion: This method involves the direct reaction of a dihalopyridine with activated zinc metal. The most common precursor for this route is 5-bromo-2-iodopyridine. The carbon-iodine bond is significantly more reactive towards oxidative addition with zinc than the carbon-bromine bond, allowing for selective formation of the desired organozinc reagent. The use of activators such as 1,2-dibromoethane (B42909) and chlorotrimethylsilane, often in the presence of lithium chloride (LiCl), is crucial for achieving high yields and reasonable reaction times. organic-chemistry.orgnih.gov The direct insertion method is advantageous due to its operational simplicity, often proceeding as a one-pot synthesis where the organozinc reagent is generated in situ and used directly in a subsequent reaction, such as a Negishi cross-coupling. organic-chemistry.orgnih.gov

The scope of the direct insertion method is generally broad, tolerating a variety of functional groups on the pyridine (B92270) ring, provided they are stable to the reaction conditions. However, the synthesis of the requisite 5-bromo-2-iodopyridine can be a limitation.

Transmetalation: This approach involves the initial formation of a more reactive organometallic species, such as an organolithium or a Grignard reagent, followed by transmetalation with a zinc halide salt (e.g., ZnI₂ or ZnBr₂). For instance, 2,5-dibromopyridine (B19318) can be treated with an organolithium reagent like n-butyllithium at low temperatures to selectively undergo lithium-halogen exchange at the more acidic C-2 position. Subsequent addition of zinc iodide then furnishes this compound. Alternatively, a Grignard reagent can be prepared from 2,5-dibromopyridine using a magnesium-halogen exchange reaction, for example with isopropylmagnesium chloride, followed by transmetalation with a zinc salt. uni-muenchen.deorgsyn.org

Table 1: Comparative Analysis of Synthetic Routes to this compound

| Feature | Direct Insertion | Transmetalation |

|---|---|---|

| Starting Material | 5-Bromo-2-iodopyridine | 2,5-Dibromopyridine |

| Key Reagents | Activated Zinc (Zn), LiCl | n-BuLi or i-PrMgCl, then ZnI₂ |

| Reaction Steps | Typically one-pot | Multi-step |

| Reaction Conditions | Mild to moderate temperatures (e.g., 25-50 °C) | Low temperatures required (e.g., -78 °C) |

| Efficiency | Good to excellent yields, dependent on zinc activation | Variable yields, sensitive to conditions |

| Scope | Broad, good functional group tolerance | Can be limited by the high reactivity of the initial organometallic intermediate |

Regioselectivity and Chemoselectivity in Reagent Formation

Regioselectivity: The formation of this compound from a dihalopyridine precursor demands high regioselectivity to avoid the formation of isomeric products.

In the direct insertion method using 5-bromo-2-iodopyridine, regioselectivity is governed by the differential reactivity of the carbon-halogen bonds. The C-I bond is weaker and more readily undergoes oxidative addition with zinc than the C-Br bond. This inherent difference allows for the highly selective formation of the zinc reagent at the C-2 position, leaving the C-5 bromine intact. researchgate.net

In transmetalation reactions starting from 2,5-dibromopyridine, regioselectivity is determined by the site of the initial metal-halogen exchange. With organolithium reagents, the lithiation occurs preferentially at the C-2 position due to the inductive effect of the nitrogen atom, which increases the acidity of the adjacent proton. researchgate.net Similarly, magnesium-halogen exchange with reagents like i-PrMgCl·LiCl also favors the C-2 position. orgsyn.org This high regioselectivity ensures that the subsequent transmetalation with a zinc salt yields the desired this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. Organozinc reagents are known for their excellent chemoselectivity, being more tolerant of functional groups like esters, nitriles, and ketones compared to the more reactive organolithium and Grignard reagents. acs.org

The direct insertion method benefits from this inherent tolerance, as the organozinc reagent is formed directly. This allows for the synthesis of this compound in the presence of a wider array of functional groups on the pyridine ring or other parts of the molecule. organic-chemistry.org

The transmetalation route is more challenging in terms of chemoselectivity. The initial organolithium or Grignard intermediates are highly reactive and can react with sensitive functional groups that would be tolerated by the final organozinc reagent. This necessitates the use of protecting groups or limits the scope of substrates that can be used without compromising these functional groups. The benefit, however, is that once the transmetalation to the more stable and chemoselective organozinc species is complete, it can participate in a wide range of subsequent coupling reactions. acs.org

Table 2: Regio- and Chemoselectivity in the Synthesis of this compound

| Method | Starting Material | Key Factor for Selectivity | Outcome |

|---|---|---|---|

| Direct Insertion | 5-Bromo-2-iodopyridine | Differential C-X bond reactivity (C-I > C-Br) | High regioselectivity for C-2 insertion. Excellent chemoselectivity. |

| Transmetalation | 2,5-Dibromopyridine | Higher acidity of C-2 proton (for lithiation) or favored exchange at C-2 | High regioselectivity for C-2 metalation. Chemoselectivity is limited by the initial reactive organometallic species. |

Reactivity and Reaction Pathways of 5 Bromopyridin 2 Yl Zinc Iodide

Fundamental Reactivity Profile of Pyridylzinc Iodides

Pyridylzinc reagents, including (5-Bromopyridin-2-yl)zinc iodide, are valuable nucleophiles in cross-coupling reactions. nih.gov They are generally more reactive than their corresponding boronic acid counterparts, which can be prone to instability and protodeboronation. nih.gov The reactivity of organozinc compounds makes them highly effective in palladium-catalyzed reactions, often succeeding where other methods like Suzuki couplings may fail. rsc.org This is attributed to the rapid transmetalation step with the palladium catalyst. rsc.org While organozinc reagents are basic, they exhibit good compatibility with a range of sensitive functional groups. nih.gov For instance, 2-pyridylzinc reagents can be prepared as stable, solid pivalates that tolerate ketones, esters, and free N-H groups in subsequent Negishi couplings. nih.gov

The stability of pyridylzinc reagents is a significant advantage. Solid forms of 2-pyridylzinc reagents have been developed that are moderately air-stable and can be handled in the open air for short periods, increasing their practical utility. nih.gov Specifically, 2-pyridylzinc bromide has demonstrated excellent stability, making it a reliable reagent for both academic and commercial scale cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The Negishi coupling is a powerful and widely used method for forming carbon-carbon bonds between an organozinc compound, such as this compound, and an organic halide or triflate. rsc.orgwikipedia.org This reaction is typically catalyzed by palladium or nickel complexes and is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. rsc.orgorgsyn.org The versatility of the Negishi coupling allows for the formation of sp2-sp2, sp3-sp2, and sp3-sp3 carbon bonds. rsc.org

This compound can be coupled with a broad range of electrophilic partners in Negishi reactions. These partners include aryl, heteroaryl, and vinyl halides (chlorides, bromides, and iodides), as well as triflates. rsc.orgwikipedia.orgorgsyn.org While aryl iodides and bromides are common substrates, advances in catalyst systems have enabled the use of more cost-effective and readily available aryl chlorides. rsc.org

The reaction tolerates a diverse array of functional groups on the electrophilic partner, including esters, ketones, nitriles, and even free N-H groups. nih.gov This broad functional group compatibility makes the Negishi coupling a valuable tool in the synthesis of complex molecules. nih.govorgsyn.org For example, 2-pyridylzinc reagents have been successfully coupled with functionalized aryl and heteroaryl halides, including those containing other heterocyclic moieties. nih.govuantwerpen.be The reaction also extends to pseudohalides like triflates, which can be excellent coupling partners, sometimes leading to nearly quantitative yields. orgsyn.org

Table 1: Examples of Electrophilic Coupling Partners in Negishi Reactions

| Electrophile Type | Example Substrate | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl Bromide | 2-Bromopyridine (B144113) | Pd(PPh3)4 | 2,2'-Bipyridine (B1663995) | wikipedia.org |

| Aryl Chloride | 2-Chloroisonicotinonitrile | Pd(dba)2 / XPhos | Unsymmetrical 2,2'-Bipyridyl | nih.govmdpi.com |

| Heteroaryl Bromide | 2-Bromopyrimidine | Pd(PPh3)4 | 2-(6-Bromopyridin-2-yl)pyrimidine | uantwerpen.be |

The choice of catalyst and ligand is crucial for the success of the Negishi coupling. Palladium-based catalysts are most commonly employed due to their high efficiency and broad functional group tolerance. rsc.orgwikipedia.org Simple catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are effective for coupling simple 2-pyridylzinc reagents with a variety of electrophiles.

For more challenging couplings, particularly those involving less reactive aryl chlorides or sterically hindered substrates, more sophisticated catalyst systems are required. These often involve bulky and electron-rich phosphine (B1218219) ligands. Ligands such as XPhos, RuPhos, and SPhos, when combined with a palladium source like Pd2(dba)3 or a palladacycle precatalyst, have proven highly effective. nih.gov These advanced catalytic systems can facilitate couplings at room temperature or with low catalyst loadings. nih.gov

The ligand can also have a significant impact on the stereochemical outcome of the reaction, particularly in the coupling of alkenyl halides. nih.gov While Negishi couplings are generally expected to proceed with retention of stereochemistry, certain ligands can lead to isomerization. nih.gov However, modified protocols have been developed to overcome this issue. nih.gov

Table 2: Common Palladium-Based Catalytic Systems for Negishi Coupling

| Catalyst Precursor | Ligand | Typical Substrates | Reaction Conditions | Reference |

|---|---|---|---|---|

| Pd(PPh3)4 | Triphenylphosphine (B44618) | Simple aryl/heteroaryl halides | THF, reflux | rsc.org |

| Pd2(dba)3 | XPhos | Aryl chlorides, heteroaryl halides | THF, room temperature | nih.gov |

| Pd(OAc)2 | SPhos | Functionalized aryl halides | THF, reflux | researchgate.net |

The Negishi coupling often exhibits high regioselectivity and chemoselectivity. For instance, in dihalo-substituted pyridines, coupling can be directed to a specific position. The reactivity of halogens in palladium-catalyzed couplings generally follows the order I > Br > Cl > F. orgsyn.org This allows for selective coupling at a more reactive halide position while leaving a less reactive one intact for subsequent functionalization. For example, a 2-halopyridine is more reactive than a 3-halopyridine, enabling selective coupling at the 2-position. orgsyn.org

Chemoselectivity is also a key feature, as the reaction can be performed in the presence of various functional groups that might be reactive under other conditions. orgsyn.org The choice of the organometallic reagent and the reaction conditions can influence the regioselectivity of the metalation step when preparing the organozinc reagent itself. For example, the use of specific zinc amide bases can direct the deprotonation and subsequent zincation to a particular position on the pyridine (B92270) ring. hw.ac.uk

In addition to palladium, copper can also be used to mediate or catalyze coupling reactions involving organozinc reagents. While less common than palladium-catalyzed Negishi reactions, copper-catalyzed couplings offer an alternative pathway for the formation of carbon-carbon bonds. organic-chemistry.org In some instances, copper(I) salts are used as additives in palladium-catalyzed reactions to facilitate the coupling, particularly with challenging substrates like electron-deficient heterocyclic boronates. organic-chemistry.org There are also reports of copper-catalyzed Negishi-type couplings of diarylzinc reagents with aryl iodides. organic-chemistry.org The mechanism of these copper-mediated reactions can differ from the typical palladium catalytic cycle and may involve different intermediates. beilstein-journals.org

Other Transition-Metal-Catalyzed Transformations

Beyond the well-established Negishi coupling, this compound and related pyridylzinc reagents participate in a variety of other transition-metal-catalyzed transformations, expanding their utility in the synthesis of complex molecules. These reactions often leverage palladium, nickel, or copper catalysts to forge new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, can be employed with precursors to this compound. beilstein-journals.orgnih.gov While direct Sonogashira coupling of the zinc reagent itself is less common, the parent compound, 5-bromo-2-iodopyridine (B1269129), readily undergoes this reaction. dur.ac.uk The resulting alkynylated pyridines are important building blocks in materials science and medicinal chemistry. nih.gov The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. nih.govgold-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds. rsc.org Although this reaction classically involves organoboron reagents, pyridylzinc compounds can be used in what is mechanistically a Negishi coupling with an organoboron electrophile, or the parent bromopyridines can be coupled with boronic acids. For instance, 2-bromopyridine derivatives can be coupled with arylboronic acids using a palladium catalyst to yield bipyridine structures. mdpi.comresearchgate.net The choice of catalyst and ligands is crucial to overcome the potential for product inhibition, where the bipyridine product coordinates to the palladium center and deactivates the catalyst. mdpi.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a key method for the formation of carbon-nitrogen bonds. While this reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, the reactivity of the C-Br bond in 5-bromopyridines allows for their participation. For example, the amination of 5-bromo-2-chloropyridine (B1630664) catalyzed by a palladium-Xantphos complex can selectively occur at the bromo position. researchgate.net Zinc salts have also been shown to promote the Buchwald-Hartwig coupling of heteroaromatic amines with heteroaryl chlorides, indicating the potential role of zinc in facilitating such transformations. researchgate.net

The versatility of these transition-metal-catalyzed reactions is summarized in the following table:

| Reaction Type | Catalyst/Reagents | Product Type |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, terminal alkyne | Alkynylpyridines |

| Suzuki-Miyaura Coupling | Pd catalyst, arylboronic acid | Bipyridines |

| Buchwald-Hartwig Amination | Pd catalyst, amine | Aminopyridines |

Reactions with Carbonyl Compounds

Organozinc reagents, including this compound, exhibit characteristic reactivity towards carbonyl compounds, enabling the synthesis of a range of important functionalized pyridines such as ketones and alcohols.

The acylation of this compound with acyl chlorides provides a direct route to 2-acyl-5-bromopyridines. This reaction is a powerful tool for the construction of carbon-carbon bonds and the introduction of a ketone functionality onto the pyridine ring. The reaction often proceeds efficiently, sometimes even without the need for a transition metal catalyst, which is a notable advantage. researchgate.netnih.gov However, in many cases, the use of a copper catalyst is beneficial for achieving high yields in the coupling of organozinc reagents with acid chlorides. nih.gov

The general transformation is depicted below:

this compound + R-COCl → 5-Bromo-2-pyridyl-R-ketone + ZnICl

Research has shown that various pyridylzinc bromides can be effectively acylated. For example, 2-pyridylzinc bromide reacts with a range of benzoyl chlorides to afford the corresponding ketones in moderate yields. nih.gov This reactivity is expected to be mirrored by this compound.

A representative example of this transformation is the reaction of a pyridylzinc reagent with an acyl chloride, as detailed in the following table:

| Pyridylzinc Reagent | Acyl Chloride | Catalyst | Product | Yield |

| 2-Pyridylzinc bromide | Benzoyl chloride | None | 2-Benzoylpyridine | Moderate |

| 2-Pyridylzinc bromide | 4-Methylbenzoyl chloride | None | 2-(4-Methylbenzoyl)pyridine | Moderate |

This compound reacts with aldehydes to furnish secondary alcohols. This nucleophilic addition is a fundamental transformation in organic synthesis. A notable example is the synthesis of (5-bromopyridin-2-yl)(phenyl)methanol, which can be prepared from 2,5-dibromopyridine (B19318) via an in-situ generated organozinc species that then reacts with benzaldehyde. uni-muenchen.de While this specific example starts from the dibromo precursor, it highlights the inherent reactivity of the (5-bromopyridin-2-yl)zinc moiety towards aldehydes.

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organozinc reagent on the electrophilic carbonyl carbon of the aldehyde. Subsequent workup protonates the resulting alkoxide to yield the secondary alcohol. Both aliphatic and aromatic aldehydes can be employed in this reaction. d-nb.info

The general reaction is as follows:

this compound + R-CHO → (5-Bromopyridin-2-yl)(R)CHOH

The following table provides examples of the reactivity of organozinc reagents with aldehydes:

| Organozinc Reagent | Aldehyde | Product |

| (5-Bromopyridin-2-yl)zinc intermediate | Benzaldehyde | (5-Bromopyridin-2-yl)(phenyl)methanol |

| Aryl Grignard (transmetalated to zinc) | Pivaldehyde | Corresponding secondary alcohol |

Functional Group Compatibility in Reactivity

Organozinc reagents are known to be compatible with functional groups such as esters, nitriles, amides, ketones, ethers, and even sensitive groups like nitro groups and alkynes. hw.ac.ukorgsyn.org This broad compatibility stems from the moderate nucleophilicity of organozinc compounds, which allows them to selectively react with the desired electrophile in the presence of other functionalities that might be reactive towards more aggressive organometallic reagents like organolithiums or Grignards.

The table below illustrates the functional group tolerance of organozinc reagents in cross-coupling reactions:

| Functional Group | Compatibility |

| Ester (COOR) | Tolerated |

| Nitrile (CN) | Tolerated |

| Ketone (C=O) | Tolerated |

| Amide (CONR₂) | Tolerated |

| Ether (OR) | Tolerated |

| Nitro (NO₂) | Tolerated |

| Alkyne | Tolerated |

| Halogens (Cl, Br) | Tolerated |

This functional group tolerance makes this compound a highly valuable reagent for the synthesis of complex, polyfunctionalized pyridine derivatives, which are common scaffolds in pharmaceuticals and agrochemicals.

Allylation Reactions

This compound can undergo allylation reactions to form 2-allyl-5-bromopyridine derivatives. These reactions typically involve the coupling of the organozinc reagent with an allylic electrophile, such as an allyl halide or an allyl carbonate, often in the presence of a transition metal catalyst. Copper and palladium are the most commonly used catalysts for these transformations. uni-muenchen.dersc.orgkyoto-u.ac.jp

Copper-catalyzed allylation reactions of organozinc reagents with allyl halides proceed efficiently. mdpi.com For instance, alkynylzinc reagents have been shown to undergo copper-catalyzed allylation with allyl bromide. uni-muenchen.de This type of SN2'-type reaction is a powerful method for the construction of new carbon-carbon bonds.

Palladium-catalyzed allylic alkylation, also known as the Tsuji-Trost reaction, is another important method for the formation of allyl-substituted compounds. kyoto-u.ac.jp While this reaction often employs soft nucleophiles, organozinc reagents can also be utilized. The reaction of an organozinc reagent with an allyl carbonate in the presence of a palladium catalyst can lead to the desired allylated product. rsc.org

The general scheme for the allylation reaction is:

this compound + Allyl-X → 2-Allyl-5-bromopyridine + ZnIX (where X is a leaving group)

The following table summarizes the types of allylation reactions:

| Catalyst | Allylic Electrophile | Reaction Type |

| Copper | Allyl bromide | SN2'-type reaction |

| Palladium | Allyl carbonate | Allylic Alkylation (Tsuji-Trost) |

Applications in Organic Synthesis

Construction of Functionalized Pyridine (B92270) Derivatives

The reagent is instrumental in the synthesis of pyridines bearing diverse substituents at the 2-position, which are key structures in medicinal chemistry and materials science. nih.gov

A primary application of (5-Bromopyridin-2-yl)zinc iodide is in the Negishi cross-coupling reaction to produce 2-aryl- and 2-heteroarylpyridines. organic-chemistry.org This transformation involves the palladium-catalyzed reaction between the organozinc reagent and various aryl or heteroaryl halides. mdpi.com The use of palladium catalysts, such as Pd(PPh₃)₄ or combinations like Pd₂(dba)₃ with specialized phosphine (B1218219) ligands (e.g., XPhos), facilitates the coupling with high efficiency and tolerance for a wide range of functional groups. organic-chemistry.orgmdpi.com

The reaction couples the sp²-hybridized carbon of the pyridine ring with an sp² carbon of an aromatic or heteroaromatic partner. wikipedia.org This method is highly valued for its ability to create biaryl scaffolds that are prevalent in pharmaceuticals and functional materials. nih.gov The reactivity of the coupling partner generally follows the order of I > Br > Cl for the halide leaving group. orgsyn.org

Table 1: Examples of Aryl- and Heteroarylpyridine Synthesis via Negishi Coupling

| Organozinc Reagent | Coupling Partner | Catalyst System | Product Type | Yield | Reference(s) |

|---|---|---|---|---|---|

| 2-Pyridylzinc bromide* | 2-Iodotoluene | Pd(PPh₃)₄ | Arylpyridine | 85% | mdpi.com |

| 2-Pyridylzinc bromide* | 2-Bromothiophene | Pd(PPh₃)₄ | Heteroarylpyridine | 81% | mdpi.com |

| 2-Pyridylzinc bromide* | 3-Bromopyridine | Pd(PPh₃)₄ | Bipyridine | 72% | mdpi.com |

| This compound | Aryl Halides | Pd-based | 5-Bromo-2-arylpyridine | Good | researchgate.netresearchgate.net |

Note: Data for the closely related 2-pyridylzinc bromide is used to illustrate the general reactivity and conditions applicable to this compound.

Bipyridines are exceptionally important ligands in coordination chemistry and building blocks for supramolecular assemblies. This compound is a key precursor for creating unsymmetrical 2,2'-bipyridine (B1663995) derivatives. orgsyn.orgmdpi.com Through Negishi coupling with a suitable halopyridine, this reagent allows for the controlled formation of a C-C bond between two pyridine rings. mdpi.compreprints.org

For instance, coupling with another bromopyridine in the presence of a palladium catalyst yields a bromo-substituted bipyridine. mdpi.com This product retains a bromine atom that can be used for further functionalization, making this method a powerful tool for constructing complex, multi-substituted bipyridine systems. researchgate.net The synthesis of 5,5′-dibromo-2,2′-bipyridine has also been achieved via a multi-step synthesis starting from 5-bromo-2-iodopyridine (B1269129), highlighting the importance of related intermediates. sigmaaldrich.comsigmaaldrich.com

Formation of Carbon-Carbon Bonds: Csp²-Csp² and Csp²-Csp³

The fundamental utility of this compound lies in its capacity as a nucleophilic pyridine source for forging new carbon-carbon bonds. wikipedia.orgresearchgate.net

The reaction between the sp² carbon of the pyridylzinc reagent and the sp² carbon of an aryl, heteroaryl, or vinyl halide is a classic Csp²-Csp² bond formation. wikipedia.org This is the core reaction discussed in the synthesis of arylpyridines and bipyridines (Section 4.1). The Negishi coupling is particularly effective for this purpose, offering high yields and broad functional group compatibility compared to other cross-coupling methods. wikipedia.orgorgsyn.org

While less common, the formation of Csp²-Csp³ bonds using this reagent is also a significant application. This involves coupling the organozinc compound with an sp³-hybridized electrophile, such as an alkyl halide. acs.orgnih.gov The Negishi coupling is one of the most reliable methods for such transformations, which are often challenging due to competing side reactions like β-hydride elimination. nih.gov The development of specialized palladium catalysts with bulky electron-rich phosphine ligands has been crucial for promoting the desired reductive elimination over undesired pathways, enabling the efficient synthesis of 2-alkylpyridines from their corresponding zinc reagents. nih.gov This method allows for the introduction of primary, secondary, and even some tertiary alkyl groups onto the pyridine core. acs.org

Table 2: Comparison of C-C Bond Formation Types

| Bond Type | Electrophile Partner | Key Challenge | Common Method | Reference(s) |

|---|---|---|---|---|

| Csp²-Csp² | Aryl/Heteroaryl/Vinyl Halides | Catalyst inhibition by product | Negishi Coupling | wikipedia.orgmdpi.commdpi.com |

Role in the Synthesis of Complex Heterocyclic Systems

Beyond the initial cross-coupling product, molecules derived from this compound serve as versatile intermediates for the construction of more elaborate heterocyclic frameworks. The bromo-substituent at the 5-position of the newly formed pyridine derivative is a synthetic handle for subsequent transformations.

For example, a 5-bromo-2-arylpyridine, synthesized using the organozinc reagent, can undergo further cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination) at the bromine position. uni-rostock.de This sequential functionalization allows for the regioselective synthesis of tri-substituted pyridines, which would be difficult to access through other routes. These derivatives can then be subjected to intramolecular cyclization reactions to yield fused polycyclic heteroaromatic systems, such as pyrrolopyridines or other nitrogen-containing polycycles. uni-rostock.de For instance, bipyridylamines, which can be synthesized from amino-substituted pyridylzinc reagents, can be converted to halogenated bipyridines, which then act as intermediates for more complex molecules. nih.gov

Application in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all components, are highly valued for their efficiency and atom economy. mdpi.com While direct, one-pot participation of this compound in a multi-component reaction is not extensively documented in the literature, its derivatives are valuable substrates for such processes.

Functionalized pyridines, such as those prepared from this organozinc reagent, can serve as key building blocks in MCRs. For example, 2-aminopyridines are common components in the Groebke–Blackburn–Bienaymé reaction to form imidazopyridines. beilstein-journals.org A 5-bromo-2-aminopyridine, potentially accessible via amination of a product derived from this compound, could be employed in such a three-component reaction with an aldehyde and an isocyanide. This demonstrates an indirect but powerful application of the reagent's synthetic utility, providing access to complex heterocyclic libraries through a combination of cross-coupling and subsequent multi-component strategies.

Detailed Mechanisms of Carbon-Zinc Bond Formation (Oxidative Addition)

The creation of the carbon-zinc bond in this compound from precursors like 2,5-dibromopyridine (B19318) or 5-bromo-2-iodopyridine primarily occurs through an oxidative addition mechanism. researchgate.netresearchgate.net This process involves the direct insertion of metallic zinc into a carbon-halogen bond.

Several key factors influence the efficiency and selectivity of this reaction:

Nature of the Halogen: The reactivity of the carbon-halogen bond towards zinc insertion follows the order I > Br > Cl. princeton.edu This is why 5-bromo-2-iodopyridine is a preferred substrate, as the zinc selectively inserts into the more reactive carbon-iodine bond, leaving the bromo group intact. researchgate.netresearchgate.net

Reaction Pathway: While often depicted as a concerted process, computational and experimental studies on related systems suggest that the oxidative addition can proceed through a stepwise pathway involving single electron transfer (SET) from the zinc metal to the aryl halide. kyoto-u.ac.jpuu.nl This generates a radical anion intermediate that then collapses to form the organozinc species. The rate-limiting step in this process is often considered to be the initial electron transfer. mdpi.com

The general mechanism for the formation of this compound from 5-bromo-2-iodopyridine can be summarized as follows:

Adsorption: The 5-bromo-2-iodopyridine molecule adsorbs onto the surface of the activated zinc metal.

Electron Transfer (ET): A single electron is transferred from the zinc metal to the antibonding orbital of the C-I bond, leading to the formation of a radical anion intermediate.

Bond Cleavage: The weakened C-I bond in the radical anion cleaves, releasing an iodide ion and a 5-bromopyridin-2-yl radical, which remains adsorbed on the zinc surface.

Radical Combination: The pyridyl radical combines with the oxidized zinc species on the surface to form the final this compound product.

Mechanistic Aspects of Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable nucleophile in transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, to form carbon-carbon bonds. psu.eduorgsyn.org These reactions are typically catalyzed by palladium or nickel complexes and proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. psu.eduwikipedia.orgyoutube.com

The catalytic cycle initiates with the oxidative addition of an organic halide (e.g., an aryl bromide or iodide) to a low-valent transition metal center, typically a Pd(0) or Ni(0) species. psu.eduyoutube.comrsc.org This step involves the insertion of the metal into the carbon-halogen bond, resulting in the oxidation of the metal from the 0 to the +2 oxidation state and the formation of an organometallic intermediate. wikipedia.orgyoutube.com The rate of this step is influenced by several factors, including the nature of the halide (I > Br > Cl), the electronic properties of the organic halide, and the ligands coordinated to the metal center. rsc.orgrug.nl Electron-donating ligands can accelerate this step by increasing the electron density on the metal, making it more nucleophilic. rug.nl

Following oxidative addition, the transmetalation step occurs, which is often the rate-determining step of the catalytic cycle. wikipedia.org In this step, the organic group from the organozinc reagent, in this case, the 5-bromopyridin-2-yl group, is transferred to the palladium(II) or nickel(II) center, displacing the halide. wikipedia.orgyoutube.com This forms a diorganometallic intermediate. For the Negishi coupling, it is believed that organozinc halides like this compound directly participate in the transmetalation without the need for prior formation of higher-order zincates. wikipedia.org The exact mechanism of transmetalation is complex and can be influenced by the solvent and any additives present. wikipedia.orgwikipedia.org

The final step of the catalytic cycle is reductive elimination. wikipedia.orgyoutube.com In this step, the two organic groups on the metal center couple and are eliminated from the coordination sphere, forming the desired cross-coupled product. wikipedia.org This process regenerates the low-valent metal catalyst, which can then re-enter the catalytic cycle. youtube.com For reductive elimination to occur, the two organic ligands must be in a cis orientation to each other on the metal center. wikipedia.org If they are trans, a trans-to-cis isomerization must occur first. wikipedia.org The nature of the ligands and the steric and electronic properties of the coupling partners can influence the rate of reductive elimination. nih.gov

Role of Ligands and Solvents in Reaction Mechanism

Ligands and solvents play a crucial role in both the formation of this compound and its subsequent cross-coupling reactions, influencing reaction rates, stability, and selectivity. orgsyn.orgnih.govrsc.orgresearchgate.net

In the formation of the organozinc reagent:

Solvents: The choice of solvent is critical for the successful synthesis of organozinc reagents. nih.gov Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used. nih.gov THF is often the solvent of choice, particularly when LiCl is used as an additive, as LiCl helps to break down zinc-halide aggregates and solubilize the organozinc species. nih.govnih.gov Computational studies have shown that coordinating solvents like dimethoxyethane (DME) can stabilize transition states involving multiple organozinc moieties, thereby lowering the activation energy of subsequent reactions. rsc.org

In transition-metal-catalyzed cross-coupling reactions:

Ligands: The ligands coordinated to the transition metal catalyst (e.g., palladium or nickel) have a profound impact on the reaction mechanism. nih.govdokumen.pub They influence the solubility and stability of the catalyst, the rate of oxidative addition, and the ease of reductive elimination. rug.nlnih.gov For instance, bulky, electron-rich phosphine ligands, such as XPhos, are often employed in Negishi couplings involving challenging substrates. researchgate.net These ligands can promote the formation of the active monoligated palladium species and facilitate the reductive elimination step relative to undesired side reactions like β-hydride elimination. nih.gov

Solvents: The solvent can affect the stability of the catalytic intermediates and the rate of the different steps in the catalytic cycle. nih.gov The coordination of solvent molecules to the metal center can influence its reactivity. wikipedia.org

Investigation of Radical Pathways and Intermediates

While the formation of organozinc reagents is often described by an oxidative addition mechanism, there is growing evidence for the involvement of radical pathways, particularly when using highly reactive zinc. mdpi.com The initial step in the reaction of an organic halide with zinc metal can be a single electron transfer (SET) from the zinc to the halide, generating a radical anion. researchgate.netnih.gov This intermediate can then fragment to form an organic radical and a halide anion. uu.nl

The presence of these radical intermediates can sometimes lead to side reactions, such as homocoupling of the organic radical. However, in many cases, the radical is efficiently trapped by the oxidized zinc species on the metal surface to form the desired organozinc product. uu.nl The involvement of radical pathways can be investigated using techniques such as radical trapping experiments. In some transition-metal-catalyzed cross-coupling reactions, particularly those involving nickel, radical mechanisms have also been proposed. wikipedia.orgnih.gov For instance, a Ni(I)/Ni(III) catalytic cycle involving radical intermediates has been suggested for certain cross-coupling reactions. nih.gov

Theoretical Modeling and Computational Studies of Reactivity and Structure

Theoretical modeling and computational studies provide invaluable insights into the structure, stability, and reactivity of organometallic reagents such as this compound. While dedicated computational investigations specifically targeting this compound are not extensively available in peer-reviewed literature, a wealth of theoretical work on related 2-pyridylzinc systems and the broader mechanism of the Negishi cross-coupling reaction allows for a comprehensive understanding of its chemical behavior.

Density Functional Theory (DFT) calculations have become a cornerstone in elucidating the mechanistic pathways of transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov These studies help to rationalize experimental observations and predict the behavior of reactive intermediates. For 2-pyridylzinc reagents, computational models are crucial for understanding their stability and the challenges associated with their use in synthesis, such as their propensity for side reactions. researchgate.net

Structural Insights

The geometry of this compound is predicted to adopt a structure typical for organozinc halides, with a covalent bond between the C-2 carbon of the pyridine ring and the zinc atom. The zinc center is also covalently bonded to the iodide atom. In coordinating solvents like tetrahydrofuran (THF), the zinc atom is expected to be further coordinated by solvent molecules, typically resulting in a tetrahedral geometry. This coordination is crucial for stabilizing the organozinc reagent in solution.

While specific bond lengths and angles for this compound have not been published, data from DFT calculations on analogous and related structures provide expected values. The C-Zn bond length is a critical parameter influencing the nucleophilicity of the organic group. The nature of the substituents on the pyridine ring can modulate the electronic properties and, consequently, the reactivity of the C-Zn bond.

| Parameter | Expected Value / Trend | Significance |

|---|---|---|

| C-Zn Bond Length | ~2.0 - 2.1 Å | Influences the nucleophilicity of the pyridyl group. |

| Zn-I Bond Length | ~2.5 - 2.6 Å | Reflects the covalent character of the zinc-iodide bond. |

| C-N-C Bond Angle (in pyridine ring) | ~117 - 119° | Distortion from ideal sp² geometry can indicate ring strain. |

| Coordination at Zinc | Likely tetrahedral in THF | Solvent coordination stabilizes the monomeric species. |

Reactivity and Mechanistic Considerations

Theoretical models suggest that the facility of transmetalation is influenced by the Lewis acidity of the zinc center and the nucleophilicity of the carbon atom bound to it. The presence of the electron-withdrawing bromine atom and the pyridine nitrogen in this compound is expected to influence the charge distribution within the molecule, thereby affecting its reactivity. DFT calculations on similar systems can quantify these effects through analysis of Mulliken charges and frontier molecular orbitals (HOMO/LUMO).

| Property | Theoretical Insight | Implication for Reactivity |

|---|---|---|

| Mulliken Charge on C-2 | Expected to be negative, indicating nucleophilicity. | Drives the transfer of the pyridyl group to the palladium center. |

| LUMO Energy | Influenced by the pyridine nitrogen and bromine substituent. | Lower LUMO energy can enhance interaction with the palladium catalyst. |

| Transmetalation Barrier | Can be calculated to compare reactivity with other organozinc reagents. | A lower energy barrier indicates a more facile cross-coupling reaction. |

Conclusion

(5-Bromopyridin-2-yl)zinc iodide has established itself as a valuable and versatile reagent in organic synthesis. Its straightforward preparation, coupled with its excellent reactivity in Negishi cross-coupling reactions, provides a reliable method for the introduction of the 5-bromopyridin-2-yl group. The presence of the bromine atom offers a handle for further functionalization, enabling the construction of complex, highly substituted pyridine (B92270) derivatives. The applications of this reagent and its derivatives in the synthesis of pharmaceuticals and functional materials highlight its importance in both academic research and industrial applications. As the demand for sophisticated heterocyclic molecules continues to grow, the role of well-defined and functionalized organozinc reagents like this compound is set to expand further.

Advances and Future Directions in 5 Bromopyridin 2 Yl Zinc Iodide Chemistry

Innovations in Reagent Generation and Handling

The utility of organozinc reagents like (5-Bromopyridin-2-yl)zinc iodide is intrinsically linked to their accessibility and ease of handling. acs.org Traditionally, the synthesis of such reagents has been hampered by their sensitivity to air and moisture, often necessitating stringent anhydrous and anaerobic conditions. orgsyn.orgacs.org However, recent innovations are addressing these challenges, making these valuable reagents more user-friendly for both academic and industrial applications. orgsyn.org

One of the significant advancements is the direct synthesis of this compound from 5-bromo-2-iodopyridine (B1269129) and activated zinc in tetrahydrofuran (B95107). The use of highly reactive "Rieke® Zinc," prepared by the reduction of ZnCl₂ with potassium, allows for the direct oxidative addition to aryl bromides and chlorides, a process not feasible with standard zinc metal. sigmaaldrich.comwikipedia.org This method tolerates a variety of sensitive functional groups, such as nitriles, esters, and amides, expanding the synthetic utility of the resulting organozinc reagent. sigmaaldrich.com

Furthermore, the development of solid, air- and moisture-stable organozinc pivalates represents a paradigm shift in handling these reagents. orgsyn.org By treating an aryl bromide with magnesium powder in the presence of zinc pivalate, a stable organozinc species is formed that can be handled in the air for short periods without significant degradation. orgsyn.org This innovation simplifies storage and handling procedures, removing a significant barrier to the widespread use of organozinc compounds.

Continuous flow chemistry has also emerged as a powerful tool for the on-demand synthesis of organozinc halides. researchgate.netnih.gov By passing a solution of the organic halide through a heated column containing metallic zinc, a clean solution of the organozinc reagent can be generated with reproducible concentrations. researchgate.netnih.gov This "on-demand" generation minimizes the risks associated with storing large quantities of unstable reagents and allows for direct integration into subsequent reaction steps, enhancing process safety and efficiency. acs.orgacs.org

| Innovation | Description | Key Advantages |

| Rieke® Zinc | Highly activated zinc powder. | Enables direct reaction with aryl bromides and chlorides; tolerates sensitive functional groups. sigmaaldrich.comwikipedia.org |

| Organozinc Pivalates | Solid, air- and moisture-stable derivatives. | Enhanced stability allows for easier handling and storage. orgsyn.org |

| Continuous Flow Synthesis | On-demand generation in a flow reactor. | Improves safety by avoiding accumulation of unstable reagents; allows for reproducible concentrations and process integration. researchgate.netnih.gov |

Development of New Catalytic Systems for Enhanced Performance

The primary application of this compound is in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. sigmaaldrich.comwikipedia.org The performance of these reactions is heavily dependent on the catalyst system employed. Continuous research efforts are focused on developing new ligands and catalyst precursors to improve reaction efficiency, expand substrate scope, and operate under milder conditions.

Palladium-based catalysts remain the workhorse for Negishi couplings involving pyridylzinc reagents. The development of specialized phosphine (B1218219) ligands has been instrumental in this area. For instance, new biaryldialkylphosphine ligands like CPhos have been shown to effectively promote the reductive elimination step in the catalytic cycle, suppressing undesired side reactions such as β-hydride elimination, particularly in the coupling of secondary alkylzinc halides. nih.gov This leads to higher yields and better selectivity for the desired branched products. nih.gov

Nickel-based catalysts have also gained prominence as a more earth-abundant and cost-effective alternative to palladium. wikipedia.org Nickel catalysts, often in the form of Ni(0) or Ni(II) complexes with ligands like triphenylphosphine (B44618) or N-heterocyclic carbenes (NHCs), have been successfully employed in the cross-coupling of organozinc reagents with aryl chlorides, which are typically less reactive than their bromide or iodide counterparts. organic-chemistry.org The use of air-stable Ni(II) precatalysts further simplifies the experimental setup. acs.org

Recent research also explores the use of bimetallic catalytic systems and innovative catalyst activation methods to enhance performance. The choice of catalyst and ligand is crucial and often tailored to the specific substrates being coupled, highlighting the ongoing need for a diverse toolbox of catalytic systems. acs.orgmdpi.com

| Catalyst System | Description | Application/Advantage |

| Pd/CPhos | Palladium catalyst with a biaryldialkylphosphine ligand. | Efficient for Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides, suppressing β-hydride elimination. nih.gov |

| Ni-NHC Complexes | Nickel catalysts with N-heterocyclic carbene ligands. | Effective for coupling with less reactive aryl chlorides; offers a more economical alternative to palladium. organic-chemistry.org |

| Pd₂(dba)₃/PCyp₃ | Palladium catalyst with tricyclopentylphosphine (B1587364) ligand. | Enables the cross-coupling of unactivated primary alkyl halides with a broad range of organozinc reagents. organic-chemistry.orgresearchgate.net |

Expanding the Scope of Electrophilic and Nucleophilic Partners

A key measure of the utility of a synthetic method is its scope. For this compound, which acts as a nucleophilic partner, research is continually pushing the boundaries of the types of electrophiles it can be coupled with. While traditional Negishi couplings have focused on aryl and vinyl halides, recent advancements have significantly broadened the range of suitable electrophilic partners. wikipedia.orgorganic-chemistry.org

The development of robust palladium and nickel catalyst systems has enabled the efficient coupling of this compound with a wide array of functionalized aryl and heteroaryl halides and triflates. nih.govorganic-chemistry.org This allows for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and organic electronics. The tolerance of organozinc reagents to various functional groups is a major advantage in this context. organicreactions.org

Furthermore, significant progress has been made in the coupling of organozinc reagents with sp³-hybridized electrophiles, a traditionally challenging transformation due to issues like slow oxidative addition and competing β-hydride elimination. organic-chemistry.orgresearchgate.net Modern catalyst systems can now effectively couple organozinc reagents with unactivated primary and even some secondary alkyl halides and tosylates, opening up new avenues for the construction of alkyl-aryl C-C bonds. nih.govorganic-chemistry.orgresearchgate.net

While this compound is the inherent nucleophile, the concept of expanding nucleophilic partners can be viewed through the lens of cross-electrophile coupling. In this approach, two different electrophiles are coupled in the presence of a reducing agent (like zinc metal), avoiding the pre-formation of a distinct organometallic nucleophile. acs.orgnih.govnih.gov This strategy further expands the possibilities for C-C bond formation, although it represents a different mechanistic paradigm from the classical Negishi coupling.

| Electrophile Class | Coupling Partner Example | Catalyst System | Significance |

| Aryl/Heteroaryl Halides | Functionalized aryl bromides and chlorides | Pd/CPhos, Ni-NHC | Access to complex biaryl and heteroaryl structures. nih.govorganic-chemistry.org |

| Alkenyl Halides/Triflates | Vinyl bromides, vinyl triflates | Pd-based catalysts | Synthesis of substituted styrenes and other vinylated compounds. wikipedia.org |

| Unactivated Alkyl Halides | Primary alkyl iodides, bromides, chlorides | Pd₂(dba)₃/PCyp₃ | Formation of C(sp²)-C(sp³) bonds, crucial for many organic scaffolds. organic-chemistry.orgresearchgate.net |

| Secondary Alkyl Halides | Racemic secondary alkyl bromides | Ni/isoquinoline-oxazoline | Stereoconvergent synthesis of chiral alkylated pyridines. mit.edu |

Emerging Applications in the Synthesis of Architecturally Complex Molecules

The true value of a synthetic reagent is demonstrated by its application in the construction of complex and functionally significant molecules. This compound, and organozinc reagents in general, are ideally suited for the synthesis of polyfunctional organic molecules due to their high functional group tolerance, which obviates the need for extensive protection-deprotection sequences. organicreactions.org

In the pharmaceutical industry, the pyridine (B92270) moiety is a common feature in active pharmaceutical ingredients (APIs). The ability to introduce a functionalized pyridine ring, such as the 5-bromopyridine unit, via a reliable cross-coupling reaction is of immense value. The Negishi coupling of this compound allows for the late-stage functionalization of complex intermediates, providing a modular approach to building libraries of potential drug candidates. Organometallic reagents play a crucial role in the production of APIs. acs.org

The synthesis of natural products and other architecturally complex molecules often requires the formation of specific C-C bonds with high chemo- and stereoselectivity. The mild reaction conditions and high functional group compatibility of organozinc couplings make them a powerful tool in total synthesis. organicreactions.org For instance, the coupling of a complex alkylzinc reagent with a heteroaryl halide like 5-bromo-2-iodopyridine (as a precursor to the zinc reagent) can be a key step in assembling a larger molecular framework. The development of enantioselective Negishi couplings further enhances the utility of these reagents in constructing chiral molecules. mit.edu

While specific examples detailing the use of this compound in the total synthesis of a named complex molecule are highly specific to individual research campaigns, the principles of its application are well-established. Its role as a robust and functional-group-tolerant nucleophile makes it an attractive choice for synthetic chemists aiming to construct intricate molecular architectures. researchgate.net

Consideration of Sustainable Methodologies in Organozinc Chemistry

In recent years, the principles of green chemistry have become a guiding force in the development of new synthetic methods. This includes minimizing waste, using less hazardous solvents, and improving energy efficiency. Several strategies are being explored to make the chemistry of this compound and other organozinc reagents more sustainable.

A significant step towards greener chemistry is the replacement of traditional organic solvents with more environmentally benign alternatives. Remarkably, some zinc-mediated cross-coupling reactions have been successfully performed in water. libretexts.orgresearchgate.net The use of surfactants to create nanomicelles in water allows for the coupling of alkyl halides with heteroaromatic halides at room temperature, obviating the need for volatile organic solvents. researchgate.net

Flow chemistry, as mentioned earlier, not only improves safety but also contributes to sustainability. researchgate.netnih.gov Continuous flow processes can be more energy-efficient and generate less waste compared to batch reactions. The ability to generate the organozinc reagent on-demand and immediately use it in a subsequent coupling reaction within a closed system minimizes handling and potential exposure to hazardous materials. acs.orgnih.gov

Furthermore, the shift from palladium to more abundant and less toxic first-row transition metals like nickel and iron is a key goal in sustainable catalysis. acs.org While palladium catalysts are often highly efficient, their cost and toxicity are concerns. The development of effective nickel-based catalytic systems for Negishi couplings is a positive step in this direction. wikipedia.org Additionally, electrochemical methods are being developed for cross-electrophile couplings, which avoid the use of stoichiometric metallic reducing agents like zinc powder, thereby reducing metal waste streams. nih.gov

| Sustainable Approach | Description | Impact on this compound Chemistry |

| Aqueous Media | Using water as a solvent, often with surfactants. | Reduces reliance on volatile organic solvents. libretexts.orgresearchgate.net |

| Flow Chemistry | Continuous, on-demand synthesis and reaction. | Enhances safety, reduces waste, and improves energy efficiency. researchgate.netnih.gov |

| Earth-Abundant Metal Catalysis | Utilizing catalysts based on metals like nickel or iron. | Lowers cost and toxicity compared to palladium-based systems. wikipedia.orgacs.org |

| Electrochemistry | Using electricity to drive reductive cross-coupling. | Eliminates the need for stoichiometric metal reductants, minimizing metal waste. nih.gov |

Q & A

Q. What experimental evidence supports the compound’s thermal decomposition pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.